![molecular formula C16H36BrN B574231 Hexyldimethyloctylammonium Bromide CAS No. 187731-26-6](/img/structure/B574231.png)
Hexyldimethyloctylammonium Bromide
Overview
Description
Hexyldimethyloctylammonium Bromide is a compound with the molecular formula C16H36BrN . It is used in research and development .
Synthesis Analysis
There is limited information available on the synthesis of Hexyldimethyloctylammonium Bromide. It has been mentioned in the context of reagents for oligosaccharide synthesis .Molecular Structure Analysis
The molecular weight of Hexyldimethyloctylammonium Bromide is 322.37 g/mol . The InChI string representation of its structure isInChI=1S/C16H36N.BrH/c1-5-7-9-11-12-14-16-17(3,4)15-13-10-8-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1
. The canonical SMILES representation is CCCCCCCCN+(C)CCCCCC.[Br-]
. Physical And Chemical Properties Analysis
Hexyldimethyloctylammonium Bromide is a liquid at 20 degrees Celsius . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. It has 12 rotatable bonds .Scientific Research Applications
Chemical Industry
Hexyldimethyloctylammonium Bromide is a chemical compound with the molecular formula C16H36BrN . It is a colorless to light orange to yellow clear liquid .
NMR Spectroscopy
Hexyldimethyloctylammonium Bromide has been used in Proton NMR spectroscopy to determine the macroscopic binding constants and the solution structures of the 1:1 and 1:2 complexes between Hexyldimethyloctylammonium Bromide and α-cyclodextrin . The terminal methyls of the hexyl and octyl groups of Hexyldimethyloctylammonium Bromide are distinguishable from each other in the NMR spectrum .
Supramolecular Chemistry
This compound has been studied for its ability to form supramolecular complexes . The hexyl and octyl groups bind to α-cyclodextrin independently . This finding indicated that the hexyl and octyl groups bind to α-cyclodextrin independently .
Vesicle-to-micelle Transition
Hexyldimethyloctylammonium Bromide has been investigated for its vesicle-to-micelle transition using dynamic light scattering, transmission electron microscopy, and fluorescence spectroscopy .
Safety and Handling
This compound is hygroscopic and should be stored under inert gas . It can cause skin and eye irritation, and safety precautions should be taken while handling it .
Quaternary Ammonium Salts
Hexyldimethyloctylammonium Bromide is a type of quaternary ammonium salt . These salts have a wide range of applications in various fields, including the chemical industry, water treatment, and more .
Safety and Hazards
Mechanism of Action
Target of Action
Hexyldimethyloctylammonium Bromide is a biochemical reagent used in life science research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be involved in the vesicle-to-micelle transition . This process involves the transformation of vesicles, which are small, enclosed sacs that carry different molecules, into micelles, which are tiny particles that can carry fat in a watery solution. The exact interaction of Hexyldimethyloctylammonium Bromide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Its involvement in the vesicle-to-micelle transition suggests it may influence lipid metabolism and transport . The downstream effects of these pathways are complex and depend on the specific cellular context.
Result of Action
It is known to cause a vesicle-to-micelle transition . This transition could potentially alter the structure and function of cellular membranes, affecting the transport of molecules across the membrane.
properties
IUPAC Name |
hexyl-dimethyl-octylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.BrH/c1-5-7-9-11-12-14-16-17(3,4)15-13-10-8-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEOLZRKTOBVMX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659924 | |
Record name | N-Hexyl-N,N-dimethyloctan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187731-26-6 | |
Record name | N-Hexyl-N,N-dimethyloctan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyldimethyloctylammonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the asymmetric structure of C6C8DAB influence its interaction with α-cyclodextrin (α-CD)?
A1: Research indicates that C6C8DAB interacts with α-CD in a unique way due to its asymmetric structure, possessing both a hexyl and an octyl chain. Proton NMR spectroscopy studies reveal that C6C8DAB forms two distinct 1:1 complexes with α-CD. In one complex, the octyl chain is preferentially included within the α-CD cavity, while in the other, less prevalent complex, the hexyl chain occupies the cavity []. This suggests that the hexyl and octyl chains bind to α-CD independently, a phenomenon supported by the observation that the geometry of these alkyl chains within the α-CD complex mirrors those observed for individual complexes of α-CD with hexyltrimethylammonium bromide (HTAB) and octyltrimethylammonium bromide (OTAB) []. This independent binding behavior highlights the significant role of alkyl chain length in governing the interaction of asymmetric cationic surfactants like C6C8DAB with cyclodextrins.
Q2: What unique aggregation behavior does C6C8DAB exhibit and how is it related to its concentration?
A2: C6C8DAB demonstrates a peculiar aggregation behavior that is highly dependent on its concentration. Dynamic light scattering (DLS) studies reveal the spontaneous formation of large aggregates as the C6C8DAB solution approaches its critical micelle concentration (CMC) upon dilution []. This aggregation process coincides with the solution becoming turbid, indicating a change in the solution's light scattering properties due to the formation of larger structures. This phenomenon suggests that the asymmetric nature of C6C8DAB, with its differing alkyl chains, might lead to unique packing arrangements and self-assembly properties as the concentration changes.
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